molecular formula C22H32N2O3 B7165165 N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide

N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide

Cat. No.: B7165165
M. Wt: 372.5 g/mol
InChI Key: QYBBUCRNFYVJOY-UHFFFAOYSA-N
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Description

N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a cyclohexane carboxamide group, and a hydroxy-phenylbutanoyl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-22(27,18-10-6-3-7-11-18)16-20(25)24-14-12-19(13-15-24)23-21(26)17-8-4-2-5-9-17/h3,6-7,10-11,17,19,27H,2,4-5,8-9,12-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBBUCRNFYVJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCC(CC1)NC(=O)C2CCCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexane carboxamide group. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxy-Phenylbutanoyl Group: This step often involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

    Final Assembly: The final step involves the coupling of the piperidine derivative with the cyclohexane carboxamide under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]benzamide
  • N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]pyridinecarboxamide

Uniqueness

N-[1-(3-hydroxy-3-phenylbutanoyl)piperidin-4-yl]cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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